2,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide
Description
2,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-yl)phenyl]ethylidene]benzohydrazide is a hydrazone derivative featuring a benzohydrazide core substituted with fluorine atoms at the 2- and 4-positions of the benzene ring. The hydrazone moiety is formed via condensation with a ketone group derived from 3-fluoro-4-(piperidin-1-yl)acetophenone, resulting in an (E)-configured imine bond. This compound belongs to a broader class of hydrazide-hydrazone derivatives known for their versatility in coordinating metal ions and exhibiting biological activities such as antifungal, antibacterial, and catalytic properties . The presence of fluorine atoms and the piperidinyl group likely enhances its lipophilicity and electronic properties, which are critical for interactions with biological targets or metal ions .
Properties
Molecular Formula |
C20H20F3N3O |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2,4-difluoro-N-[(E)-1-(3-fluoro-4-piperidin-1-ylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C20H20F3N3O/c1-13(24-25-20(27)16-7-6-15(21)12-17(16)22)14-5-8-19(18(23)11-14)26-9-3-2-4-10-26/h5-8,11-12H,2-4,9-10H2,1H3,(H,25,27)/b24-13+ |
InChI Key |
NZOSBTMUWWJMRQ-ZMOGYAJESA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)F)F)/C2=CC(=C(C=C2)N3CCCCC3)F |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)F)F)C2=CC(=C(C=C2)N3CCCCC3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide typically involves the condensation of 2,4-difluorobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into different derivatives with altered properties.
Substitution: Fluorine atoms can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of advanced materials with specific properties such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,4-Difluoro-N’-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects
The target compound shares structural similarities with other benzohydrazide derivatives but distinguishes itself through its fluorine-rich architecture and piperidinyl group. Key comparisons include:
Key Findings :
- Fluorine substituents improve metabolic stability and membrane permeability compared to non-fluorinated analogs like 4-tert-butyl derivatives .
- Piperidinyl/piperazinyl groups enhance solubility in polar solvents and facilitate metal coordination via nitrogen lone pairs .
- Bulky substituents (e.g., tert-butyl) reduce crystallinity but improve thermal stability .
Key Findings :
- Yields for analogous compounds range from 80–90%, suggesting efficient condensation reactions .
- Catalysts like sodium bicarbonate or glacial acetic acid accelerate imine formation .
Metal Complexation Behavior
Hydrazones exhibit strong coordination with transition metals, forming complexes with applications in catalysis, gas adsorption, and biomedicine.
Key Findings :
Antifungal Activity
Benzimidazole- and benzohydrazide-derived hydrazones show notable antifungal activity. For example:
- N-[(1E)-1-(1H-benzimidazol-2-yl)ethylidene]morpholine-4-carbothiohydrazide exhibits antifungal activity against Candida albicans (MIC = 8 µg/mL) .
- Cu(II) complexes of 4-tert-butyl derivatives demonstrate enhanced activity compared to free ligands .
Comparison with Target Compound : While direct data is unavailable, the fluorine atoms in the target compound may enhance antifungal potency by improving cell membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
